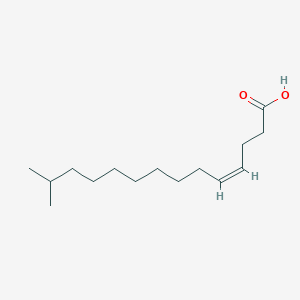

(Z)-13-Methyltetradec-4-enoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H28O2 |

|---|---|

Molecular Weight |

240.38 g/mol |

IUPAC Name |

(Z)-13-methyltetradec-4-enoic acid |

InChI |

InChI=1S/C15H28O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h7,9,14H,3-6,8,10-13H2,1-2H3,(H,16,17)/b9-7- |

InChI Key |

ZSGGBTWUFCJULA-CLFYSBASSA-N |

Isomeric SMILES |

CC(C)CCCCCCC/C=C\CCC(=O)O |

Canonical SMILES |

CC(C)CCCCCCCC=CCCC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Z 13 Methyltetradec 4 Enoic Acid

Microbial Sources and Ecological Niches

Branched-chain fatty acids are significant components of the lipids in many bacterial species, contributing to the fluidity and function of cell membranes. nih.govavantiresearch.com The presence of (Z)-13-Methyltetradec-4-enoic acid and its saturated counterpart, 13-methyltetradecanoic acid (anteiso-C15:0), is particularly noteworthy in certain bacterial taxa.

Anteiso-branched fatty acids are characteristic constituents of the lipids in numerous bacterial species, often comprising a significant portion of the total fatty acid profile. nih.gov For instance, in many species of the genus Bacillus, anteiso-C15:0 is a major fatty acid. nih.gov The relative abundance of these branched-chain fatty acids can be influenced by the growth medium and temperature. nih.gov

In the foodborne pathogen Listeria monocytogenes, branched-chain fatty acids can make up over 95% of the total fatty acids. nih.govnih.gov The major branched-chain fatty acids in this species are anteiso-C15:0, anteiso-C17:0, and iso-C15:0. nih.gov The bacterium adapts to lower growth temperatures by increasing the proportion of anteiso fatty acids, which helps to maintain membrane fluidity. nih.govnih.gov While the saturated form is well-documented, the specific presence and role of this compound in these bacteria are not as extensively studied.

The biosynthesis of anteiso fatty acids starts from 2-methylbutyryl-CoA, which is derived from isoleucine. wikipedia.org This primer is then elongated to produce odd-numbered carbon atom fatty acids. wikipedia.org The introduction of a double bond to form the unsaturated variant can occur through either anaerobic or aerobic pathways, depending on the bacterial species. wikipedia.orgnih.gov

Table 1: Occurrence of Anteiso-C15 Fatty Acids in Selected Bacterial Species

| Bacterial Species | Fatty Acid | Relative Abundance (%) | Growth Conditions | Reference |

| Bacillus subtilis | anteiso-C15:0 | Major component | Not specified | nih.gov |

| Listeria monocytogenes | anteiso-C15:0 | High | 37°C | nih.govnih.gov |

Note: Data primarily reflects the saturated form, anteiso-C15:0, due to limited specific data for the this compound.

Currently, there is a scarcity of specific research detailing the isolation of this compound from fungal and algal metabolomes. While these organisms are known to produce a wide array of fatty acids, the focus has largely been on more common straight-chain saturated and unsaturated fatty acids. Further investigation into the lipid profiles of diverse fungal and algal species is required to determine the presence and significance of this specific branched-chain unsaturated fatty acid.

Occurrence in Invertebrate Systems

Lipids play a crucial role in insect physiology, from energy storage to chemical communication. frontiersin.org The composition of these lipids, including the presence of specific fatty acids, can be highly significant.

While fatty acids and their derivatives are fundamental components of insect pheromones, specific identification of this compound in chemo-communication systems is not well-documented in publicly available research. Insect pheromones are often complex blends, and the precise identification of all minor components can be challenging.

The cuticular lipids of insects serve as a protective barrier and are involved in chemical signaling. frontiersin.org These lipids can include a variety of fatty acids. A study on the fatty acid profiles of several edible insect species revealed that oleic and linoleic acids are often predominant. mdpi.com While branched-chain fatty acids are known to be present in insect lipids, the specific role and prevalence of this compound in the broader chemical ecology of arthropods remain an area for future research.

Detection in Plant Metabolites and Plant-Associated Microorganisms

Plants synthesize a vast array of fatty acids, with C18 unsaturated fatty acids like oleic, linoleic, and α-linolenic acids being the most common. frontiersin.org However, branched-chain fatty acids have also been identified in certain plant species.

Biosynthetic Pathways and Metabolic Engineering of Z 13 Methyltetradec 4 Enoic Acid

Elucidation of De Novo Fatty Acid Synthesis Pathways in Producer Organisms

The de novo synthesis of (Z)-13-Methyltetradec-4-enoic acid begins with the formation of a branched-chain primer, followed by elongation and desaturation.

Enzymology of Chain Elongation and Desaturation

The biosynthesis of the carbon backbone of this compound is a multi-step process catalyzed by the fatty acid synthase (FAS) system. In most bacteria, this is a Type II FAS system, where individual enzymes carry out each step of the reaction sequence.

The process is initiated with a branched-chain primer, 2-methylbutyryl-CoA, which is derived from the branched-chain amino acid isoleucine. wikipedia.orgfrontiersin.org This primer is then elongated through the cyclical action of the FAS, with malonyl-CoA serving as the two-carbon donor in each cycle. wikipedia.org The key elongation steps are catalyzed by a series of enzymes, including β-ketoacyl-ACP synthase (KAS), β-ketoacyl-ACP reductase (KAR), β-hydroxyacyl-ACP dehydratase (DH), and enoyl-ACP reductase (ER).

The introduction of the double bond at the C4 position with a cis (Z) configuration is a critical step. This is typically achieved through the action of a specific fatty acid desaturase. While many desaturases have been characterized, a specific bacterial Δ4-desaturase responsible for creating a double bond at this position is less common than Δ5 or Δ9 desaturases. nih.gov The desaturation reaction is generally an aerobic process requiring molecular oxygen and a reducing agent like NADPH. nih.gov Some bacteria, however, utilize an anaerobic pathway for unsaturated fatty acid synthesis, which introduces the double bond during the elongation cycle. uni.lu The enzyme responsible for this would be a specialized β-hydroxyacyl-ACP dehydratase.

A proposed biosynthetic pathway for this compound is outlined below:

Primer Formation: Isoleucine is converted to 2-methylbutyryl-CoA.

Initiation: 2-methylbutyryl-CoA primes the fatty acid synthase system.

Elongation: Five cycles of elongation with malonyl-CoA as the extender unit lead to the formation of a 15-carbon saturated fatty acid precursor, 13-methyltetradecanoyl-ACP.

Desaturation: A Δ4-desaturase introduces a cis double bond between the fourth and fifth carbons of the fatty acyl chain.

| Enzyme Class | Specific Function in this compound Synthesis |

| Branched-chain amino acid aminotransferase (BCAT) | Catalyzes the initial step in isoleucine degradation to form the precursor for the branched-chain primer. |

| Branched-chain α-keto acid dehydrogenase (BCKDH) | Converts the α-keto acid derived from isoleucine into 2-methylbutyryl-CoA. frontiersin.org |

| Fatty Acid Synthase (FAS) Complex | A multi-enzyme system that catalyzes the iterative elongation of the fatty acid chain. |

| β-ketoacyl-ACP synthase (KAS) | Condenses the acyl-ACP with malonyl-ACP to extend the chain. |

| β-ketoacyl-ACP reductase (KAR) | Reduces the β-keto group to a hydroxyl group. |

| β-hydroxyacyl-ACP dehydratase (DH) | Dehydrates the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP. |

| Enoyl-ACP reductase (ER) | Reduces the double bond to form a saturated acyl-ACP. |

| Δ4-Desaturase | Introduces a cis-double bond at the C4 position of the 13-methyltetradecanoyl chain. The existence of a specific bacterial Δ4-desaturase for this purpose is inferred. |

Mechanisms of Methyl Branch Introduction

The methyl branch in this compound is introduced at the very beginning of the biosynthetic pathway. The use of 2-methylbutyryl-CoA as the primer for fatty acid synthesis results in the characteristic anteiso branching pattern, where the methyl group is located on the antepenultimate (n-2) carbon atom of the fatty acid chain. wikipedia.orgfrontiersin.org

The precursor for this primer, the amino acid isoleucine, contains the necessary branched structure. The catabolism of isoleucine generates 2-methylbutyryl-CoA, which is then preferentially used by the β-ketoacyl-ACP synthase III (FabH) in some bacteria to initiate fatty acid synthesis. creative-proteomics.com The specificity of FabH for branched-chain acyl-CoAs over acetyl-CoA is a key determinant in the production of branched-chain fatty acids. creative-proteomics.com

Genetic Regulation of Biosynthesis

The production of this compound is tightly controlled at the genetic level to ensure the proper composition of cellular membranes and to respond to environmental cues.

Identification of Key Biosynthetic Genes and Operons

The genes encoding the enzymes for fatty acid biosynthesis are often clustered together in operons in bacteria, allowing for coordinated expression. While the specific operon for this compound has not been explicitly characterized, it is expected to contain genes for the FAS system and potentially the specific Δ4-desaturase.

In many bacteria that produce branched-chain fatty acids, the genes for the branched-chain α-keto acid dehydrogenase complex (bkd operon) are crucial for providing the necessary primers. nih.gov The fab genes, which encode the core fatty acid synthase enzymes, are also essential. For instance, the fabH gene, encoding the initiating condensing enzyme, is critical for the selection of the branched-chain primer. creative-proteomics.com

The gene for the Δ4-desaturase would be a key determinant for the synthesis of this specific unsaturated fatty acid. While genes for Δ5 and Δ9 desaturases are well-documented in bacteria like Bacillus subtilis and Pseudomonas aeruginosa, a specific gene for a Δ4-desaturase in the context of anteiso-fatty acid synthesis is a subject for further research. nih.gov However, Δ4-desaturase genes have been identified in other organisms, such as the microalga Isochrysis sphaerica, indicating the existence of such enzymes in nature. nih.gov

| Gene/Operon | Encoded Enzyme/Function | Role in this compound Synthesis |

| bkd operon | Branched-chain α-keto acid dehydrogenase complex | Production of the 2-methylbutyryl-CoA primer from isoleucine. nih.gov |

| fab genes | Fatty Acid Synthase (FAS) enzymes | Elongation of the fatty acid chain. |

| fabH | β-ketoacyl-ACP synthase III | Initiation of fatty acid synthesis with the branched-chain primer. creative-proteomics.com |

| Putative desA4 | Δ4-Desaturase | Introduction of the double bond at the C4 position. |

Transcriptional and Translational Control Mechanisms

The expression of fatty acid biosynthetic genes is regulated by a variety of mechanisms, including transcriptional repressors and activators that respond to the availability of fatty acids and other metabolic signals.

In Escherichia coli, the transcriptional regulator FadR controls the balance between fatty acid synthesis and degradation. nih.gov In Bacillus subtilis, the FapR repressor regulates the fab operon in response to malonyl-CoA levels. nih.gov For polyunsaturated fatty acid synthesis in some marine bacteria, a novel transcriptional activator, PfaF, has been identified that regulates the pfa operon. nih.gov

The expression of desaturase genes is often regulated by environmental factors, particularly temperature. In Bacillus subtilis, the des gene, encoding a Δ5-desaturase, is induced at low temperatures to increase membrane fluidity. wikipedia.org This regulation is controlled by a two-component system, DesK-DesR, where DesK is a membrane-associated sensor kinase and DesR is a transcriptional regulator. wikipedia.org It is plausible that the expression of a putative Δ4-desaturase for this compound synthesis could be similarly regulated.

Translational control mechanisms can also play a role in modulating the levels of biosynthetic enzymes, ensuring a rapid response to changing cellular needs.

Metabolic Flux Analysis and Pathway Intermediates

Metabolic flux analysis (MFA) is a powerful tool for quantifying the flow of metabolites through a metabolic network, providing insights into the regulation and efficiency of biosynthetic pathways. nih.govresearchgate.net For this compound, MFA could be used to determine the relative contributions of different precursor pathways and to identify potential bottlenecks in its production.

By using isotopically labeled substrates, such as 13C-labeled isoleucine and glucose, MFA can trace the path of carbon atoms through the metabolic network and into the final fatty acid product. nih.gov This can reveal the flux through the branched-chain amino acid catabolic pathway to generate the 2-methylbutyryl-CoA primer, as well as the flux through glycolysis and the pentose (B10789219) phosphate (B84403) pathway to provide the malonyl-CoA and NADPH required for chain elongation. nih.gov

Key intermediates in the pathway that could be monitored during a metabolic flux analysis include:

Isoleucine

2-keto-3-methylvalerate (the α-keto acid of isoleucine)

2-methylbutyryl-CoA

Malonyl-CoA

Acyl-carrier protein (ACP) thioesters of the growing fatty acid chain

Strategies for Heterologous Production and Bioengineering Approaches

The de novo synthesis of this compound in a heterologous host, such as the workhorse bacterium Escherichia coli, would necessitate the introduction and optimization of a multi-step biosynthetic pathway. This pathway begins with the formation of a branched-chain primer, followed by fatty acid elongation and subsequent desaturation.

The biosynthesis of the anteiso-branch is initiated from the amino acid L-isoleucine. Through a series of enzymatic reactions, isoleucine is converted to 2-methylbutyryl-CoA, which serves as the starting unit for the fatty acid synthase (FAS) system. researchgate.netnih.govwikipedia.org The elongation of this primer with malonyl-CoA units by the FAS complex results in the formation of 13-methyltetradecanoic acid. researchgate.net To introduce the required double bond at the Δ4 position, a specific fatty acid desaturase is required.

To achieve high-level production of this compound, a series of metabolic engineering strategies can be employed to optimize the flux through the biosynthetic pathway and maximize the yield of the target molecule. These strategies focus on increasing the supply of precursors, enhancing the activity of key enzymes, and minimizing the formation of competing products.

Increasing Precursor Supply:

Enhancing L-isoleucine availability: The production of the 2-methylbutyryl-CoA primer is directly dependent on the intracellular concentration of L-isoleucine. Overexpression of genes involved in the isoleucine biosynthetic pathway, such as the ilv operon, can lead to an increased supply of this essential precursor. aiche.org

Boosting Malonyl-CoA Levels: Malonyl-CoA is the primary building block for fatty acid elongation. Overexpression of acetyl-CoA carboxylase (ACC), the enzyme responsible for converting acetyl-CoA to malonyl-CoA, is a common strategy to increase the flux towards fatty acid synthesis. frontiersin.orgnih.gov

Optimizing the Fatty Acid Synthase (FAS) Pathway:

Heterologous Expression of a Branched-Chain Specific FabH: The β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) catalyzes the initial condensation reaction in fatty acid synthesis. E. coli's native FabH has a strong preference for acetyl-CoA over branched-chain acyl-CoAs. Replacing it with a FabH from a bacterium that naturally produces high levels of branched-chain fatty acids, such as Bacillus subtilis, can significantly enhance the incorporation of the 2-methylbutyryl-CoA primer. nih.govacs.org

Overexpression of FAS Components: Increasing the expression of other components of the FAS system can help to drive the elongation process more efficiently.

Introduction and Optimization of Desaturase and Thioesterase Activity:

Selection of a Specific Δ4-Desaturase: The introduction of a fatty acid desaturase with high specificity for the Δ4 position of a C15 anteiso-acyl-ACP is critical. While many desaturases have been characterized, finding one with the precise desired regioselectivity for this specific substrate may require screening of enzymes from various organisms or protein engineering efforts. nih.govwikipedia.org Human FADS2 has been shown to desaturate various branched-chain fatty acids, though its activity on anteiso-15:0 was not observed in the tested system. nih.gov

Use of Specific Thioesterases: To release the final product as a free fatty acid and prevent its incorporation into the cell membrane, a specific acyl-ACP thioesterase can be expressed. The choice of thioesterase can also influence the chain length of the fatty acids produced. nih.gov

The following interactive table illustrates hypothetical improvements in the production of a target branched-unsaturated fatty acid based on the implementation of various metabolic engineering strategies.

| Strain | Genetic Modification | Precursor Supply | FAS Efficiency | Desaturation Efficiency | Titer (mg/L) | Yield (% of theoretical maximum) |

| Wild Type | None | Low | Low | None | 0 | 0 |

| Eng-1 | Overexpression of ilv operon | High | Low | None | 50 | 5 |

| Eng-2 | Eng-1 + Overexpression of ACC | High | Medium | None | 150 | 15 |

| Eng-3 | Eng-2 + Heterologous fabH | High | High | None | 300 | 30 |

| Eng-4 | Eng-3 + Heterologous Δ4-desaturase | High | High | Medium | 500 | 50 |

| Eng-5 | Eng-4 + Optimized desaturase & thioesterase | High | High | High | 800 | 80 |

The heterologous production of this compound is not without its challenges. These hurdles can range from the inherent toxicity of the product to the complexities of balancing a synthetic metabolic pathway within a living organism.

Product Toxicity: The accumulation of free fatty acids, especially those with unusual structures, can be toxic to microbial cells. These molecules can disrupt cell membranes, leading to impaired growth and reduced productivity. pnas.org Strategies to mitigate toxicity include the in situ removal of the product from the fermentation broth or engineering the host to have a more robust cell envelope.

Metabolic Burden and Pathway Balancing: The introduction of a new and complex biosynthetic pathway places a significant metabolic burden on the host cell. The diversion of essential precursors and energy towards the production of the target molecule can negatively impact cell growth and viability. pnas.org Careful balancing of the expression levels of the heterologous enzymes is crucial to ensure a smooth and efficient flux through the pathway without overburdening the host.

Competition with Native Pathways: The engineered pathway will inevitably compete with the host's native metabolic pathways for precursors and cofactors. For example, the native fatty acid degradation pathway (β-oxidation) could break down the desired product. Knocking out key genes in competing pathways, such as fadD in the β-oxidation pathway of E. coli, can help to channel more carbon towards the synthesis of the target fatty acid. nih.gov

Chemical Synthesis and Derivatization of Z 13 Methyltetradec 4 Enoic Acid and Analogues

Total Synthesis Methodologies

The construction of (Z)-13-Methyltetradec-4-enoic acid can be approached through various synthetic strategies. The key challenges in its synthesis are the stereoselective formation of the (Z)-alkene and the introduction of the chiral center at the C13 position if a specific enantiomer is desired.

The creation of the (Z)-double bond is a critical step in the synthesis of this compound. Several methods are available to achieve high Z-selectivity. One of the most common and effective methods is the Wittig reaction , specifically utilizing stabilized or semi-stabilized ylides under salt-free conditions, which typically favors the formation of (Z)-alkenes. Another powerful method is the partial hydrogenation of an alkyne over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). This method is highly reliable for the synthesis of cis-alkenes from internal alkynes.

For instance, a plausible route could involve the coupling of a C4-phosphonium ylide with a C10-aldehyde containing the 13-methyl moiety. The regioselectivity is ensured by the specific choice of the two coupling fragments.

More advanced methods, such as titanium-catalyzed cross-coupling reactions , have been developed for the stereoselective synthesis of (Z,Z)-dienoic acids and could be adapted for the synthesis of mono-unsaturated systems like the target molecule. researchgate.net Nickel-catalyzed reactions have also been shown to be effective in the stereoselective synthesis of all-carbon tetra-substituted alkenes with Z-selectivity, highlighting the power of transition metal catalysis in controlling double bond geometry. rsc.org

The synthesis of this compound can be designed using either a linear or a convergent approach.

| Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step assembly of the molecule from one starting material. | Conceptually simple. | Long reaction sequences, potentially low overall yield. |

| Convergent Synthesis | Independent synthesis of fragments followed by their coupling. | Higher overall yield, greater flexibility. | Requires more complex planning and synthesis of fragments. |

Precursor Selection and Reaction Optimization

The choice of starting materials and the optimization of key bond-forming reactions are crucial for an efficient and successful synthesis.

If an enantiomerically pure form of this compound is the target, the synthesis of a chiral intermediate is necessary. The chiral center in the target molecule is at the C13 position, which originates from a 12-methyl-tridecanoyl precursor. A key chiral intermediate would be (R)- or (S)-1-bromo-9-methylundecane or a similar electrophilic fragment.

The synthesis of such chiral intermediates can be achieved through several methods:

Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to introduce the stereocenter. For example, an asymmetric alkylation of a prochiral ketone could establish the methyl-bearing carbon.

Chiral Pool Synthesis: Starting from a readily available and inexpensive enantiomerically pure natural product, such as citronellal, which possesses a similar chiral motif.

The formation of the carbon skeleton of this compound relies on robust and well-controlled carbon-carbon bond-forming reactions. cambridge.org These reactions are fundamental to organic synthesis. nih.gov

Grignard Reactions: Alkyl magnesium halides (Grignard reagents) are powerful nucleophiles for forming C-C bonds. illinois.edu For instance, a Grignard reagent derived from a C10 alkyl halide could be coupled with a C4 electrophile.

Organocuprate Chemistry: Gilman reagents (lithium dialkylcuprates) are excellent for 1,4-addition reactions and for coupling with alkyl halides, often proceeding with high yields and selectivity.

Transition Metal-Catalyzed Cross-Coupling: Reactions like Suzuki, Negishi, or Kumada coupling provide versatile methods for connecting different carbon fragments. For example, a Suzuki coupling between a C10-alkylborane and a C4-vinyl halide could be a key step in a convergent synthesis. The development of new methods for C-C bond formation is an ongoing area of research. organic-chemistry.org

The choice of base and reaction conditions is critical in reactions involving enolates to control regioselectivity. vanderbilt.edu For example, the use of a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate, allowing for regioselective alkylation.

| Reaction Type | Reactants | Key Features |

| Wittig Reaction | Phosphonium (B103445) ylide + Aldehyde/Ketone | Excellent for forming C=C bonds; Z-selectivity can be controlled. |

| Grignard Reaction | Organomagnesium halide + Electrophile | Strong nucleophiles for C-C bond formation. illinois.edu |

| Suzuki Coupling | Organoboron compound + Organohalide | Mild reaction conditions, high functional group tolerance. |

| Alkyne Hydrogenation | Alkyne + H₂ | Use of Lindlar's catalyst for stereospecific formation of (Z)-alkenes. |

Synthesis of Isotopic Analogues for Mechanistic and Tracer Studies

Isotopically labeled analogues of this compound are invaluable tools for studying its metabolic fate, mechanism of action, and for use as internal standards in quantitative analysis. The introduction of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) is a common practice.

The synthesis of these analogues typically involves using a labeled precursor at the desired position. For example:

Deuterium Labeling: Deuterium atoms can be introduced at specific positions by using deuterated reagents, such as lithium aluminum deuteride (B1239839) (LiAlD₄) for reductions, or by quenching an organometallic intermediate with D₂O.

Carbon-13 Labeling: A ¹³C-labeled precursor, such as ¹³CH₃I or Ba¹³CO₃, can be incorporated into the synthetic route. For instance, a ¹³C-labeled Grignard reagent could be used to introduce a ¹³C atom at a specific position in the carbon chain. The synthesis of ¹³C-enriched amino acids has been demonstrated in formose-type reactions, showcasing methods for incorporating this isotope. nih.gov

Oxygen-18 Labeling: The carboxylic acid group can be labeled with ¹⁸O by performing the final ester hydrolysis step using H₂¹⁸O.

The synthetic strategy must be designed to introduce the label at a position that will not be lost during subsequent metabolic processes if it is to be used as a tracer.

Preparation of Structurally Modified Analogues for Structure-Activity Relationship (SAR) Investigations

The synthesis of analogues of this compound allows for a systematic exploration of how specific structural features influence its biological activity. Key modifications include altering the length of the aliphatic chain, the nature of the terminal branching, and the geometry and location of the double bond.

The synthesis of analogues with varying chain lengths and branching patterns can be achieved through versatile synthetic routes, such as the Wittig reaction. This method allows for the coupling of an appropriate phosphonium ylide with a suitable aldehyde, followed by functional group manipulations to yield the desired fatty acid.

A general and convenient synthesis for iso-fatty acids, such as 13-methyl-tetradecanoic acid, the saturated counterpart of the target molecule, has been described. csic.esresearchgate.net This methodology can be adapted to produce a homologous series of terminally branched, unsaturated fatty acids. The core of this strategy involves the elongation of a fatty acid chain via a Wittig reaction with a branched aldehyde. csic.es

For instance, to systematically vary the main chain length while keeping the iso-branching, one would start with a series of ω-bromo-α,β-unsaturated esters of different lengths. These would be converted to their corresponding triphenylphosphonium salts. The subsequent Wittig reaction with isobutyraldehyde (B47883) would introduce the terminal iso-propyl group. The resulting unsaturated ester can then be hydrolyzed to the final acid.

To alter the branching from a methyl group to larger alkyl groups (e.g., ethyl, propyl, butyl), the synthetic strategy would remain similar, but isobutyraldehyde would be replaced with the corresponding branched-chain aldehydes, such as 2-methylbutanal, 2-ethylbutanal, or 2-propylpentanal. nih.gov The synthesis of these aldehydes can be accomplished through established methods like the oxidation of the corresponding primary alcohols. openstax.org

A study on the anticancer activity of branched-chain fatty acids (BCFAs) explored the effect of branching group size. nih.gov Homologous series of saturated BCFAs with methyl, ethyl, propyl, and butyl branches were synthesized and tested. nih.gov This provides a strong rationale for the synthesis of similarly varied analogues of this compound to investigate how the steric bulk at the terminus of the fatty acid chain impacts its biological profile.

Table 1: Hypothetical Analogues of this compound with Varied Chain Length and Branching

| Analogue Name | Chain Length | Branching Group |

| (Z)-11-Methyldodec-4-enoic acid | C13 | Methyl |

| (Z)-12-Methyltridec-4-enoic acid | C14 | Methyl |

| This compound | C15 | Methyl |

| (Z)-14-Methylpentadec-4-enoic acid | C16 | Methyl |

| (Z)-13-Ethyltetradec-4-enoic acid | C15 | Ethyl |

| (Z)-13-Propyltetradec-4-enoic acid | C15 | Propyl |

This table presents a hypothetical series of analogues for SAR studies based on established synthetic principles.

Double Bond Configuration (Z vs. E):

The Wittig reaction is a powerful tool for controlling the stereochemistry of the resulting double bond. masterorganicchemistry.com The synthesis of (Z)-alkenes is often favored when using non-stabilized ylides under salt-free conditions. organic-chemistry.org Therefore, to synthesize this compound, one could employ the Wittig reaction between a C10 phosphonium ylide and a C5 branched aldehyde under conditions that favor the formation of the Z-isomer.

Conversely, to obtain the (E)-isomer, or trans-fatty acid, modifications to the Wittig reaction, such as the Schlosser modification, can be employed. nih.gov This method allows for the equilibration of the intermediate betaine (B1666868) to the more stable threo-isomer, which then collapses to the E-alkene. nih.gov Structure-activity relationship studies on other long-chain unsaturated fatty acids have shown that cis-fatty acids are often more potent inhibitors of certain enzymes, like gastric H+,K+-ATPase, than their corresponding trans-isomers. nih.gov This highlights the importance of synthesizing both isomers to fully understand the SAR.

Double Bond Position:

To investigate the influence of the double bond's position, analogues with the double bond shifted along the carbon chain need to be synthesized. For example, to create an analogue with the double bond at the Δ5 position, (Z)-13-methyltetradec-5-enoic acid, the synthetic fragments for the Wittig reaction would need to be adjusted accordingly. This would involve a C9 phosphonium ylide and a C6 branched aldehyde.

An improved synthesis for (Z)-14-methyl-9-pentadecenoic acid utilized a strategy involving the coupling of (trimethylsilyl)acetylene with a branched bromoalkane, followed by Lindlar hydrogenation to ensure 100% Z stereoselectivity. nih.govresearchgate.net This acetylide coupling approach offers another versatile route to precisely control the double bond position. By selecting appropriate lengths for the initial bromoalkane and the subsequent coupling partner, the double bond can be systematically moved along the fatty acid backbone.

A study on unsaturated fatty acids and their inhibitory effect on gastric H+,K+-ATPase found that the inhibitory activity was not significantly altered by a change in the position of the double bond within the carbon chain. nih.gov However, this may not hold true for all biological targets, making the synthesis and evaluation of positional isomers a critical aspect of a comprehensive SAR investigation.

Table 2: Hypothetical Analogues of 13-Methyltetradec-4-enoic Acid with Modified Double Bond

| Analogue Name | Double Bond Position | Double Bond Configuration |

| This compound | Δ4 | Z (cis) |

| (E)-13-Methyltetradec-4-enoic acid | Δ4 | E (trans) |

| (Z)-13-Methyltetradec-5-enoic acid | Δ5 | Z (cis) |

| (Z)-13-Methyltetradec-9-enoic acid | Δ9 | Z (cis) |

| (Z)-13-Methyltetradec-11-enoic acid | Δ11 | Z (cis) |

This table presents a hypothetical series of analogues for SAR studies based on established synthetic principles.

The synthesis of these diverse analogues is fundamental to building a detailed understanding of the structural requirements for the biological activity of this compound. The resulting SAR data can guide the design of more potent and selective compounds for potential therapeutic applications.

Biological and Ecological Roles of Z 13 Methyltetradec 4 Enoic Acid

Interspecies Chemical Communication

There is currently no available research to suggest that (Z)-13-Methyltetradec-4-enoic acid plays a role in chemical communication between different species.

Role as a Pheromone Component in Insect Species

No studies were identified that have isolated or characterized this compound as a component of an insect pheromone blend.

Modulation of Insect Behavior (e.g., Mating, Host-Seeking)

Information regarding the influence of this compound on insect behaviors such as mating or host-seeking is not present in the current body of scientific literature.

Intraspecies Signaling in Microbial Communities

The potential role of this compound in signaling within microbial communities has not been documented.

Influence on Bacterial Quorum Sensing Mechanisms

No research has been published that investigates the effect of this compound on bacterial quorum sensing pathways.

Regulation of Microbial Growth and Biofilm Formation

There are no available studies indicating that this compound regulates the growth of microbes or the formation of biofilms.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separations and Detection Techniques

Chromatographic methods are paramount for the separation of (Z)-13-Methyltetradec-4-enoic acid from complex biological matrices and for its quantification, often at trace levels. The choice of technique is dictated by the sample complexity, the required sensitivity, and the need for isomeric and stereoisomeric resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound, especially after conversion to a more volatile ester form, typically a methyl ester (FAME). This derivatization to the corresponding fatty acid methyl ester is a common strategy to improve chromatographic performance and analytical sensitivity. nih.govrsc.org

For the trace analysis of branched unsaturated fatty acids such as this compound in biological samples, a highly sensitive and reproducible GC-MS protocol is essential. ntnu.no The optimization of GC parameters, including the selection of an appropriate capillary column (e.g., DB-FastFAME), oven temperature programming, and carrier gas flow rate, is crucial to achieve baseline separation from other fatty acids and matrix components. ntnu.no Selective ion monitoring (SIM) mode in the mass spectrometer significantly enhances sensitivity and selectivity, allowing for the detection and quantification of the target analyte at very low concentrations. ntnu.no

Table 1: Illustrative GC-MS Parameters for the Analysis of C15 Branched Unsaturated Fatty Acid Methyl Esters

| Parameter | Value/Condition |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Column | DB-23 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 60 °C, hold for 1 min, ramp at 10 °C/min to 240 °C, hold for 5 min |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230 °C |

| MS Quad Temperature | 150 °C |

| Acquisition Mode | Selective Ion Monitoring (SIM) of characteristic ions |

This table presents a generalized set of parameters; specific conditions would require optimization for the particular sample matrix and instrumentation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative for the analysis of this compound, especially when dealing with complex biological extracts without the need for derivatization. joanneum.atnih.govchromatographyonline.comshimadzu.com This technique is well-suited for the direct analysis of free fatty acids.

Reversed-phase chromatography is typically employed for the separation of fatty acids. The selection of the stationary phase (e.g., C8 or C18) and the mobile phase composition are critical for resolving isomers. joanneum.atshimadzu.com Electrospray ionization (ESI) in the negative ion mode is commonly used for the sensitive detection of fatty acids. The use of multiple reaction monitoring (MRM) in a tandem mass spectrometer provides high selectivity and sensitivity for quantification. joanneum.at

Table 2: Representative LC-MS/MS Parameters for Unsaturated Fatty Acid Analysis

| Parameter | Value/Condition |

| Liquid Chromatograph | Shimadzu Nexera X2 or equivalent |

| Column | Poroshell 120 EC-C8 (2.1 x 100 mm, 2.7 µm) or similar |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid |

| Gradient | Optimized for separation of fatty acid isomers |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | Sciex QTRAP 6500 or equivalent |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Key Transitions (MRM) | Precursor ion [M-H]⁻ → Product ions |

This table provides an exemplary set of parameters that would need to be optimized for the specific analysis of this compound.

Chiral Chromatography for Stereoisomer Resolution

The methyl group at the 13th position of this compound creates a chiral center, resulting in two enantiomers (R and S). These stereoisomers can exhibit different biological activities, making their separation and individual quantification crucial. Chiral chromatography is the definitive method for resolving enantiomers.

Chiral gas chromatography (GC) using capillary columns coated with a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, is a highly effective technique for the separation of volatile enantiomers, such as the methyl ester of this compound. nih.govnih.gov The choice of the specific cyclodextrin derivative is critical for achieving enantioseparation. nih.gov

Alternatively, chiral high-performance liquid chromatography (HPLC) can be employed. This may involve derivatization of the fatty acid with a chiral reagent to form diastereomers that can be separated on a standard achiral column, or direct separation on a chiral stationary phase. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. It provides detailed information about the carbon skeleton, the position and geometry of the double bond, and the location of the methyl branch.

2D-NMR Techniques for Elucidating Connectivity and Stereochemistry

While 1D ¹H and ¹³C NMR spectra provide fundamental information, 2D-NMR techniques are essential for a complete structural assignment. preprints.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity within the molecule. uvic.cayoutube.comresearchgate.netyoutube.comresearchgate.net

COSY spectra reveal proton-proton couplings, which helps to trace the connectivity of the aliphatic chain and the protons around the double bond. youtube.comresearchgate.net

HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. uvic.cayoutube.com

The Z-configuration of the double bond at the C4 position can be confirmed by the coupling constant between the olefinic protons (H4 and H5) in the ¹H NMR spectrum, which is typically in the range of 10-12 Hz for a cis geometry.

Quantitative NMR for Concentration Determination

Quantitative NMR (qNMR) has emerged as a powerful technique for determining the absolute concentration of organic molecules, including fatty acids, without the need for an identical standard of the analyte. nih.gov By integrating the signal of a specific proton of this compound and comparing it to the integral of a known amount of an internal standard, the precise concentration can be calculated. The olefinic protons or the methyl protons of the branched chain are often suitable for quantification due to their distinct chemical shifts. Careful selection of a suitable internal standard that does not have overlapping signals with the analyte is critical for accurate quantification.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful non-destructive tools for analyzing fatty acids. nih.govnih.gov They provide detailed information on the molecular structure by probing the vibrations of chemical bonds. For this compound, these methods can confirm the presence of key functional groups and offer insights into its three-dimensional conformation.

The analysis of fatty acids by GC can be challenging due to their polarity and low volatility; therefore, derivatization is often required to convert the polar carboxyl groups into more volatile non-polar derivatives. nih.gov However, FTIR and Raman spectroscopy can often be applied directly. nih.govnih.gov

Key vibrational modes for this compound include:

Carboxylic Acid Group (-COOH): This group exhibits a strong, characteristic C=O stretching vibration in the IR spectrum. The O-H stretch from the carboxyl group is also a key indicator, appearing as a very broad band.

Cis Double Bond (C=C): The C=C stretching vibration of the cis isomer at the 4-position gives a specific, though often weak, signal. The associated =C-H stretching and bending modes further confirm its presence and geometry.

Methyl Branch: The iso-methyl group at the 13-position results in characteristic C-H bending vibrations that can be distinguished from the methylene (B1212753) chains.

Alkyl Chain (-CH2-): The long methylene chain produces strong C-H stretching and bending (scissoring, wagging, twisting) vibrations.

Conformational studies using these techniques can reveal information about the packing and orientation of the fatty acid chains. Changes in the spectral features, such as band position and width, can indicate alterations in the molecular environment or conformational state, which is particularly relevant for understanding its role in biological membranes. nih.gov While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be reliably predicted based on extensive studies of similar fatty acids. researchgate.net

Table 1: Representative IR and Raman Bands for Fatty Acid Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 3300-2500 (broad) | Weak / Not prominent |

| Carboxylic Acid (-COOH) | C=O Stretch | 1710-1680 | 1710-1680 |

| Alkene (C=C) | C=C Stretch (cis) | ~1655 | ~1655 |

| Alkene (=C-H) | =C-H Stretch | 3020-3010 | 3020-3010 |

| Alkyl (CH₃, CH₂) | C-H Stretch | 2960-2850 | 2960-2850 |

| Carboxylic Acid (-COOH) | C-O Stretch | 1320-1210 | Weak |

This table presents typical frequency ranges for the functional groups found in this compound. Actual values can vary based on the molecular environment and sample state.

Emerging Spectroscopic and Bioanalytical Approaches for Profiling and Imaging

Beyond traditional spectroscopy, a suite of advanced methods has emerged for the sensitive profiling and spatial imaging of fatty acids. These techniques are essential for understanding the metabolic roles and distribution of lipids in biological tissues.

Mass Spectrometry (MS)-Based Profiling: Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable tools for the quantitative analysis of fatty acids in biological samples. nih.gov These methods offer high sensitivity and precision, allowing for the detection of low-abundance species. nih.gov To overcome the poor ionization efficiency of fatty acids, chemical derivatization is often employed prior to analysis. nih.govnih.gov For instance, the use of pentafluorobenzyl bromide for derivatization can significantly enhance sensitivity in GC-MS analysis. nih.gov Stable isotope dilution, where a deuterated analog of the target analyte is used as an internal standard, is a common strategy to ensure high precision and accuracy by compensating for sample loss during preparation. nih.gov

Mass Spectrometry Imaging (MSI): Matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) has revolutionized lipidomics by enabling the visualization of the spatial distribution of lipids, including fatty acids, directly in tissue sections. nih.govyoutube.com This technique can map the locations of hundreds of different lipid molecules simultaneously at high spatial resolution, revealing their heterogeneous distribution within complex tissues like the brain. nih.gov While conventional MSI can identify lipids based on their mass-to-charge ratio, it often cannot distinguish between isomers (e.g., those with different double bond positions or sn-positions on the glycerol (B35011) backbone). acs.org

To address this limitation, novel MSI techniques have been developed:

Ozone-Induced Dissociation (OzID): This method, implemented on a mass spectrometer, involves reacting mass-selected lipid ions with ozone. The ozone cleaves the carbon-carbon double bonds, producing fragment ions that are diagnostic of the double bond's original location. acs.org This allows for the differentiation and imaging of isomeric fatty acyl chains within tissue. acs.org

Ultraviolet Photodissociation (UVPD): UVPD is another fragmentation technique that can provide information on the position of double bonds and the fatty acyl composition. acs.org

Other Advanced Approaches:

Hyperspectral Imaging (HSI): This technique combines spectroscopy and imaging to collect information across the electromagnetic spectrum, providing a rapid and non-destructive alternative for assessing fat quality and composition. mdpi.com

Scanning X-ray Fluorescence Microscopy (SXFM): For intracellular imaging, fatty acids can be labeled with an element like bromine. SXFM can then be used to map the distribution of the labeled fatty acid within a single cell with submicrometer resolution, providing insights into its uptake and metabolism into more complex lipids. nih.gov

These emerging methods provide unprecedented detail on the biochemistry of fatty acids. By combining quantitative profiling with high-resolution imaging, researchers can build a more complete picture of the biological roles of specific molecules like this compound.

Table 2: Summary of Emerging Analytical Techniques for Fatty Acid Analysis

| Technique | Principle | Primary Application | Key Advantage |

|---|---|---|---|

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. mdpi.com | Quantification of fatty acids in biofluids. mdpi.com | High sensitivity, specificity, and suitability for complex mixtures. nih.govmdpi.com |

| MALDI-IMS | Laser desorption/ionization from a matrix-coated tissue section to generate mass spectra from specific locations. nih.gov | Spatial mapping of fatty acids and other lipids in tissues. nih.govyoutube.com | Label-free molecular imaging, providing spatial context to lipid profiles. nih.gov |

| MALDI-OzID | MALDI imaging combined with ozone-induced dissociation to fragment lipids at C=C double bonds. acs.org | Isomer-resolved imaging of unsaturated fatty acids. acs.org | Pinpoints double bond locations, differentiating between structural isomers. acs.org |

| SXFM | Excitation of a sample with a focused X-ray beam and detection of emitted fluorescent X-rays. nih.gov | Intracellular imaging of element-labeled fatty acids. nih.gov | High spatial resolution for subcellular localization. nih.gov |

Future Research Trajectories and Applications in Non Human Systems

Discovery of Novel Biological Activities and Receptors

Future research should prioritize screening (Z)-13-Methyltetradec-4-enoic acid for novel biological activities. The saturated analogue, 13-MTD, is known to induce programmed cell death (apoptosis) in various cancer cell lines. wikipedia.orgyang851.comnih.gov Studies have shown that 13-MTD can inhibit the growth of T-cell lymphomas and human bladder cancer cells by modulating signaling pathways such as AKT and MAPK. wikipedia.orgnih.gov It is plausible that the introduction of a cis double bond at the 4th position in this compound could alter its biological activity. Research on other BCFAs has demonstrated that the presence of unsaturation can significantly enhance anticancer activity. nih.gov

In non-human systems, BCFAs are crucial components of bacterial cell membranes, influencing fluidity and environmental adaptation. lipotype.comcreative-proteomics.com They are found in various microorganisms and can play a role in the development of intestinal microbiota. wikipedia.org Therefore, future studies could investigate the potential antimicrobial or signaling roles of this compound in microbial communities. The compound could be tested for its ability to disrupt pathogenic biofilms or act as a signaling molecule in quorum sensing.

Development of Sustainable Biosynthetic Production Platforms

The biosynthesis of BCFAs typically starts from branched-chain amino acids like leucine, isoleucine, and valine. researchgate.netnih.gov In bacteria such as Bacillus subtilis, these amino acids are converted to branched-chain alpha-keto acids, which then serve as primers for fatty acid synthesis. nih.gov For this compound, the iso-structure suggests its precursor is likely derived from leucine.

A key area for future research is the development of sustainable biosynthetic production platforms for this specific fatty acid. This would involve:

Identifying and characterizing the specific enzymes responsible for its synthesis, including the desaturase that introduces the double bond at the C-4 position.

Metabolic engineering of microbial hosts , such as Escherichia coli or yeast, to overproduce this compound. This could involve heterologous expression of the identified biosynthetic genes and optimization of fermentation conditions.

The fatty acid synthase of organisms like Streptomyces avermitilis has shown a broad substrate specificity, capable of producing unusual BCFAs when provided with exogenous precursors. cdnsciencepub.com This suggests that engineered microbial systems could be a viable route for producing this compound.

Integration into Pest Management Strategies and Biotechnological Tools

Fatty acids and their derivatives are known to have insecticidal properties. researchgate.netresearchgate.net They can disrupt the cell membranes of soft-bodied insects, leading to their demise. uconn.edu The insecticidal activity of fatty acids can be influenced by chain length and the degree of unsaturation. For instance, unsaturated C18 fatty acids like oleic and linoleic acid are effective against a range of pests. google.com

Future research could explore the potential of this compound as a biopesticide. Its efficacy could be tested against various agricultural pests, such as aphids, mites, and weevils. researchgate.netresearchgate.net As a naturally derived compound, it may offer a more environmentally benign alternative to synthetic pesticides. Furthermore, its potential to act as a repellent or growth regulator in insects could be investigated. researchgate.net

Exploration of Metabolomic and Lipidomic Profiling in Ecological Studies

Lipidomics, the large-scale study of lipids, is a powerful tool for understanding the roles of fatty acids in biological systems. nih.gov BCFAs are important biomarkers in various ecological contexts. For example, the profile of BCFAs in dairy milk can be an indicator of rumen microbial activity and has been linked to methane (B114726) emissions in cattle. mdpi.com

Future ecological studies could use metabolomic and lipidomic profiling to search for the presence and function of this compound in different environments. This could involve analyzing soil microbial communities, marine organisms, or plant-microbe interactions. Identifying the natural sources and distribution of this compound would provide valuable insights into its ecological significance. Recent studies have used such approaches to identify unusual BCFAs in organisms like the insect parasite Angomonas deanei. nih.govmdpi.comconsensus.app

Theoretical and Computational Studies on Structure-Function Relationships

Given the limited experimental data, theoretical and computational studies can provide initial insights into the structure-function relationships of this compound. Molecular modeling and simulations could be used to predict its physical properties and how it might interact with biological membranes and potential protein receptors.

For instance, computational methods can predict the compound's collision cross section, which is a measure of its shape in the gas phase and can be useful in its identification through ion mobility-mass spectrometry. uni.lu Furthermore, docking studies could explore its potential binding to enzymes or receptors that are known to interact with other fatty acids, such as peroxisome proliferator-activated receptors (PPARs). nih.gov Comparing the predicted interactions of this compound with those of its saturated counterpart, 13-MTD, could help to generate hypotheses about how the double bond influences its biological activity. nih.gov

Q & A

Q. How can researchers address gaps in mechanistic understanding of the compound’s biological roles?

- Hypothesis-Driven Approach : Use CRISPR-Cas9 knockout models to identify target genes (e.g., fatty acid desaturases). Integrate multi-omics data (transcriptomics, lipidomics) for pathway mapping.

- Contradiction Analysis : Apply empirical falsification frameworks (e.g., refutability checks via sensitivity analysis) as proposed in intelligent data analysis (IDA) methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.